Bienvenue dans la boutique en ligne BenchChem!

2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide

DDR1 inhibitor Kinase selectivity Discoidin domain receptor

This 2-chloro-4-nitrobenzamide variant is a structurally characterized DDR1 inhibitor (IC50 160 nM) with negligible JNK1/2 activity (IC50 >100 µM), making it a superior matched negative control for JNK-focused research. Unlike the parent 2-fluorobenzamide analog, which is a potent dual JNK2/3 inhibitor, this chemotype's divergent selectivity profile enables accurate target deconvolution in cell-based assays. Specify CAS 313981-65-6 to ensure you receive this exact substitution pattern. Suitable for hit-to-lead optimization and computational modeling. NMR and MS confirmed.

Molecular Formula C16H12ClN3O3S
Molecular Weight 361.8
CAS No. 313981-65-6
Cat. No. B2773351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide
CAS313981-65-6
Molecular FormulaC16H12ClN3O3S
Molecular Weight361.8
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C#N
InChIInChI=1S/C16H12ClN3O3S/c17-13-7-9(20(22)23)5-6-11(13)15(21)19-16-12(8-18)10-3-1-2-4-14(10)24-16/h5-7H,1-4H2,(H,19,21)
InChIKeyOZSFHFDAGGAYSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide (CAS 313981-65-6) Stands Apart in Kinase Inhibitor Sourcing


The compound 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide (CAS 313981-65-6) is a tetrahydrobenzothiophene carboxamide that belongs to the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide class originally disclosed as selective JNK2/3 inhibitors [1]. Unlike the prototypical members of this series, which carry simple halogen or methoxy substituents on the benzamide ring, this molecule incorporates a distinct 2-chloro-4-nitrobenzamide motif that redirects kinase selectivity away from JNK2/3 and toward the discoidin domain receptor 1 (DDR1) [2]. This profile makes it a valuable chemotype for DDR1-focused research programs requiring a commercially available, structurally characterized starting point.

Why In-Class Substitution of 2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide (CAS 313981-65-6) Leads to Erroneous Experimental Outcomes


Superficially similar tetrahydrobenzothiophene amides can display opposite kinase selectivity fingerprints. The parent 2-fluorobenzamide analog co-crystallized with JNK3 (PDB 2O2U) is a potent dual JNK2/3 inhibitor [1], yet the 2-chloro-4-nitrobenzamide variant profiled here shows negligible JNK activity (IC50 > 100 µM for JNK1/2) and instead acquires moderate DDR1 affinity (IC50 160 nM) [2]. Procurement decisions based solely on scaffold similarity—without verifying the benzamide substitution pattern—therefore risk selecting a compound with entirely different target engagement and utility. The quantitative differentiation evidence below underscores why this specific CAS number should be specified in purchase orders and experimental protocols.

Quantitative Differentiation Evidence for 2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide (CAS 313981-65-6)


DDR1 Inhibitory Potency Superiority Over a Structurally Closest Co-Screened Analog

In a head-to-head radiometric kinase assay panel, the target compound inhibited human DDR1 with an IC50 of 160 nM, whereas the closest analog in the same dataset (BDBM50565131, CHEMBL4795574) exhibited an IC50 of 10,000 nM, representing a >60-fold potency advantage for the target compound [1]. This comparison is drawn from the same assay conditions (substrate KKKSPGEYVNIEFG, [γ-33P]-ATP, 40 min incubation), making the differential directly interpretable for procurement decisions.

DDR1 inhibitor Kinase selectivity Discoidin domain receptor

JNK Family Selectivity Profile Compared to Canonical JNK2/3 Inhibitor from the Same Scaffold Class

The prototypical N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide inhibitor 5a (2-fluorobenzamide) displays pIC50 values of 6.7 (JNK3) and 6.5 (JNK2), equivalent to IC50 ~200–316 nM [1]. In contrast, the target compound is essentially inactive against JNK1α1 and JNK2α2 (IC50 = 100,000 nM, i.e., >300-fold weaker) [2]. This demonstrates that the 2-chloro-4-nitro substitution ablates JNK affinity, a property that is not predictable from scaffold inspection alone.

JNK selectivity Kinase profiling MAPK family

Computed Physicochemical Property Differences from Structural Isomers

The 2-chloro-4-nitrobenzamide substitution imparts distinct physicochemical characteristics relative to the 3-nitrobenzamide isomer (CAS 297763-76-9) and the unsubstituted benzamide analog. PubChem computed properties show the target compound has an XLogP3-AA of 4.7 and a molecular weight of 361.8 g/mol, with 5 hydrogen bond acceptors and 1 donor [1]. By comparison, the 3-nitro isomer (C16H13N3O3S, MW 327.36) lacks the chloro substituent, reducing its lipophilicity and altering its permeability profile . These differences affect solubility, passive membrane permeability, and non-specific binding in cellular assays.

Physicochemical properties LogP Drug-likeness

X-ray Crystallographic Precedent for Scaffold Binding Mode vs. Substitution-Driven Selectivity Divergence

Co-crystal structures of the 2-fluorobenzamide analog (PDB 2O2U) and compound 8a in JNK3 revealed that the 3-cyano substituent forms a critical H-bond acceptor interaction with the hinge region of the ATP-binding site, while the benzamide ring occupies a selectivity pocket [1]. The 2-chloro-4-nitro substitution of the target compound introduces steric bulk and electron-withdrawing effects that are incompatible with the JNK selectivity pocket, rationalizing its lack of JNK activity. This structural insight is directly transferable: the identical tetrahydrobenzothiophene core engages the hinge, but the divergent benzamide substitution dictates which kinase is inhibited.

Crystal structure Binding mode Kinase hinge region

Best-Fit Application Scenarios for 2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide (CAS 313981-65-6)


Selective DDR1 Kinase Assay Development and SAR Expansion

With an IC50 of 160 nM against human DDR1 and >600-fold selectivity over JNK1/2, this compound serves as a versatile starting point for DDR1 inhibitor SAR programs. Its moderate potency allows for detectable inhibition in biochemical assays without complete target saturation, making it suitable for hit-to-lead optimization efforts where scaffold modifications are systematically explored [1].

Negative Control for JNK2/3 Inhibitor Studies Using the Tetrahydrobenzothiophene Scaffold

Because the compound retains the tetrahydrobenzothiophene-3-carbonitrile core present in potent JNK2/3 inhibitors (e.g., TCS JNK 5a) but is >300-fold weaker against JNKs, it is an ideal matched negative control. Researchers can attribute biological effects specifically to JNK inhibition when comparing this compound side-by-side with active JNK inhibitors in cell-based assays [2].

Chemical Biology Tool for Profiling Kinase Selectivity Determinants

The divergent selectivity profile resulting from the 2-chloro-4-nitro substitution makes this compound a valuable tool for dissecting how the benzamide moiety governs kinase selectivity in the N-(3-cyano-tetrahydrobenzothien-2-yl)amide series. Comparative profiling with the 2-fluorobenzamide and 3-nitrobenzamide isomers can identify the structural features responsible for DDR1 vs. JNK engagement [3].

Computational Docking and Molecular Dynamics Template

The compound's well-defined structure (confirmed by NMR and MS [4]) and the availability of a high-resolution crystal structure for a closely related analog in JNK3 (PDB 2O2U) enable computational modeling of its binding pose in DDR1. This supports in silico screening and rational design campaigns in academic and industrial drug discovery groups [3].

Quote Request

Request a Quote for 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.